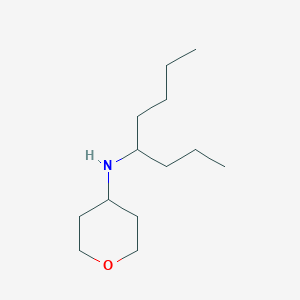
8-Methyl-4-pyrrolidin-1-ylquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methyl-4-pyrrolidin-1-ylquinazoline is a heterocyclic compound that has received significant attention in scientific research due to its potential use as a pharmacological agent. This compound has been synthesized using various methods and has demonstrated promising results in biochemical and physiological studies. In
Mécanisme D'action
The mechanism of action of 8-Methyl-4-pyrrolidin-1-ylquinazoline is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It may also act by modulating the activity of certain neurotransmitters such as GABA and glutamate.
Biochemical and Physiological Effects
Studies have shown that 8-Methyl-4-pyrrolidin-1-ylquinazoline has several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, suggesting its potential use as an analgesic agent. It has also been shown to possess antitumor activity, indicating its potential use in cancer treatment. Furthermore, it has been shown to possess anticonvulsant activity, suggesting its potential use in epilepsy treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 8-Methyl-4-pyrrolidin-1-ylquinazoline in lab experiments is its high purity and good yields. This makes it easier to conduct experiments and obtain reliable results. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that it can cause liver damage and other adverse effects at high doses.
Orientations Futures
There are several future directions for the study of 8-Methyl-4-pyrrolidin-1-ylquinazoline. One possible direction is to investigate its potential use in the treatment of epilepsy. Another direction is to explore its potential use in cancer treatment. Furthermore, more studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion
8-Methyl-4-pyrrolidin-1-ylquinazoline is a heterocyclic compound that has demonstrated promising results in scientific research. It has potential applications in the treatment of various diseases such as epilepsy and cancer. However, more studies are needed to fully understand its mechanism of action and potential side effects. With further research, this compound could potentially become a valuable pharmacological agent.
Méthodes De Synthèse
Several methods have been employed in the synthesis of 8-Methyl-4-pyrrolidin-1-ylquinazoline. One of the most common methods involves the reaction of 2-chloro-8-methylquinazoline with pyrrolidine in the presence of a base such as potassium carbonate. This method has been optimized to yield high purity and good yields.
Applications De Recherche Scientifique
8-Methyl-4-pyrrolidin-1-ylquinazoline has been the subject of several scientific studies due to its potential use as a pharmacological agent. Studies have shown that this compound has anti-inflammatory, analgesic, and anti-tumor properties. It has also been shown to possess anticonvulsant activity and could potentially be used in the treatment of epilepsy.
Propriétés
IUPAC Name |
8-methyl-4-pyrrolidin-1-ylquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c1-10-5-4-6-11-12(10)14-9-15-13(11)16-7-2-3-8-16/h4-6,9H,2-3,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCARMLRVDYVPCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=NC=N2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methyl-4-pyrrolidin-1-ylquinazoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(Cyclobutanecarbonylamino)phenyl]propanoic acid](/img/structure/B7630656.png)
![3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl-(5-ethyl-4-methylfuran-2-yl)methanone](/img/structure/B7630667.png)


![3-[(4-Methyl-1,3-thiazol-2-yl)methyl]pyrimidin-4-one](/img/structure/B7630683.png)

![N-[phenyl(pyridin-4-yl)methyl]-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine](/img/structure/B7630700.png)
![[2-(2,3-dihydro-1H-inden-2-ylamino)-1-methylcyclopentyl]methanol](/img/structure/B7630701.png)
![5-[3-(1H-imidazol-2-yl)piperidin-1-yl]sulfonyl-N,N,2-trimethylaniline](/img/structure/B7630714.png)

![4-[(7-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]cyclohexan-1-ol](/img/structure/B7630717.png)
![N-[1-(3-methyl-1,2-oxazole-5-carbonyl)piperidin-3-yl]piperidine-3-carboxamide;hydrochloride](/img/structure/B7630718.png)
![1-Benzothiophen-5-yl-[3-(dimethylamino)piperidin-1-yl]methanone](/img/structure/B7630728.png)
![4-[(8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]cyclohexan-1-ol](/img/structure/B7630730.png)